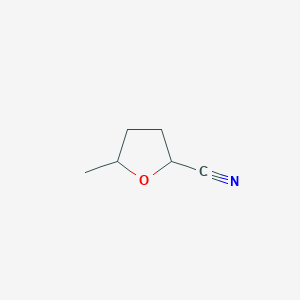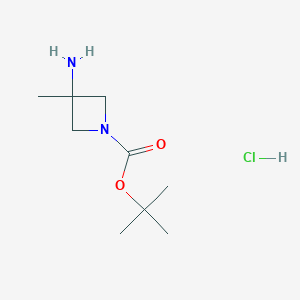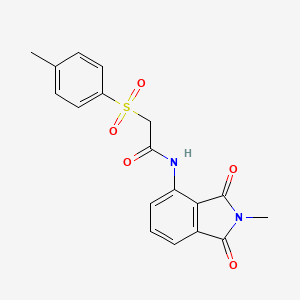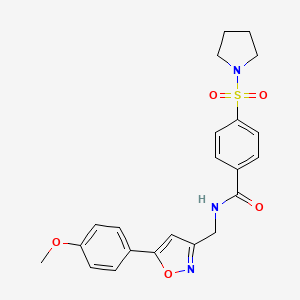![molecular formula C19H16BrN3O B2762506 3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1043162-52-2](/img/structure/B2762506.png)
3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” is a chemical compound with the molecular formula C19H16BrN3O and a molecular weight of 382.2611. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of this compound. However, it is worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported2.
Molecular Structure Analysis
The molecular structure of “3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” is complex due to the presence of multiple rings and functional groups. Unfortunately, no specific details about the molecular structure of this compound were found in the search results.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, organoboron compounds, which could be related to this compound, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” are not specified in the search results. The compound has a molecular weight of 382.2611.
科学的研究の応用
Synthesis and Structural Analysis
Compounds with structural similarities to 3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide have been synthesized and characterized through various techniques, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, the study of antipyrine-like derivatives showcases the synthesis and detailed structural characterization, revealing the importance of hydrogen bonding and π-interactions in stabilizing the crystal structure of these compounds (Saeed et al., 2020).
Antimicrobial and Antifungal Activities
Research has also delved into the biological activities of structurally related compounds, with some showing promising antimicrobial and antifungal properties. For instance, novel pyrazole derivatives were synthesized and found to exhibit significant insecticidal and fungicidal activities (Zhu et al., 2014). Another study focused on heterocyclic compounds incorporated into polyurethane varnish and printing ink paste, demonstrating a very good antimicrobial effect (El‐Wahab et al., 2015).
Anticancer Properties
Further research has identified compounds with anticancer properties, highlighting the potential therapeutic applications of these chemical structures. For example, a study on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed compounds with promising activities, suggesting their role as cell cycle inhibitors and their potential in cancer therapy (Rahmouni et al., 2016).
Safety And Hazards
There is no specific safety and hazard information available for “3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide”. It’s important to handle all chemical compounds with care and appropriate personal protective equipment.
将来の方向性
The future directions for the study and application of “3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” are not specified in the search results. As a research compound, it may have potential applications in various fields of study1.
特性
IUPAC Name |
3-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-14-7-4-6-13(12-14)19(24)21-18-16-10-5-11-17(16)22-23(18)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRXZMTXIDJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

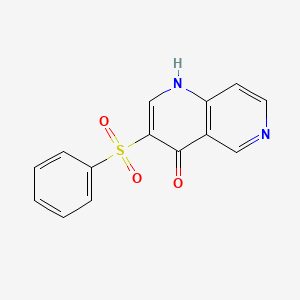
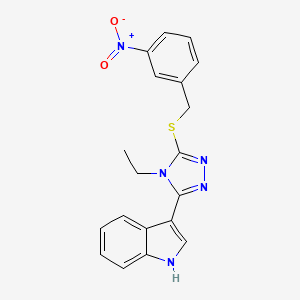
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)
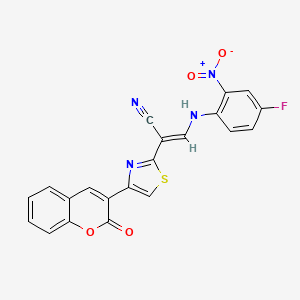
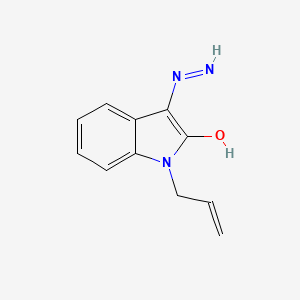
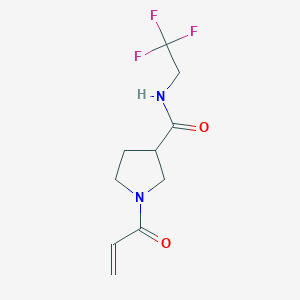
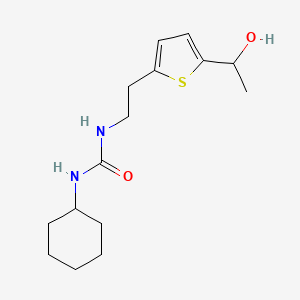
![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)
